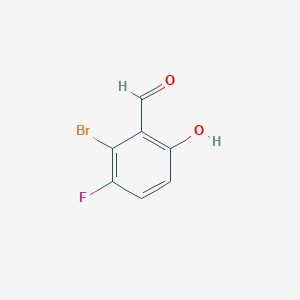

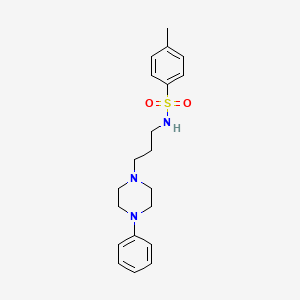

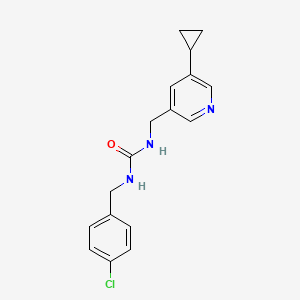

![molecular formula C23H18N4O2S B2488743 6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline CAS No. 946338-27-8](/img/structure/B2488743.png)

6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Synthesis of compounds similar to 6-[1-(4-methoxybenzoyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-5-yl]quinoxaline involves multi-step reactions, often starting from readily available substrates. For instance, Bänziger et al. (2000) discuss a practical and large-scale synthesis approach for a related quinoxaline derivative, highlighting the utilization of 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester as starting materials, emphasizing the importance of efficient synthesis routes for such complex molecules (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is often characterized using advanced techniques such as X-ray crystallography, NMR spectroscopy, and IR spectroscopy. For example, Liu Fang-ming (2012) synthesized a closely related compound, determining its crystal structure via X-ray single-crystal diffraction and confirming it through IR spectra, 1H NMR, MS, and elemental analysis, showcasing the detailed structural elucidation process for such compounds (Liu Fang-ming, 2012).

Chemical Reactions and Properties

Chemical reactions involving quinoxaline derivatives can vary widely, including cycloadditions, nucleophilic substitutions, and electrophilic aromatic substitutions. Das et al. (2018) reported on a phosphine-free Mn(i) complex catalyzed synthesis of quinoxaline, demonstrating innovative approaches to forming C-C and C-heteroatom bonds, a critical aspect in the construction of quinoxaline cores (Das, Mondal, & Srimani, 2018).

Physical Properties Analysis

Physical properties such as melting points, boiling points, solubility, and crystal form are essential for understanding the behavior of quinoxaline derivatives. These properties are determined based on the specific substituents and structural modifications of the compound, which influence its physical state, stability, and applicability in various conditions.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group interactions, are pivotal for the application of quinoxaline derivatives. Studies like those by Olasunkanmi and Ebenso (2019) on quinoxaline-based propanones illustrate the compounds' inhibitory action in corrosion processes, indicating the broad range of chemical behaviors and applications of such molecules (Olasunkanmi & Ebenso, 2019).

Scientific Research Applications

Anti-tubercular Agents

Various substituted derivatives, including compounds related to the quinoxaline structure, have been synthesized and evaluated for their in vitro anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Some of these compounds exhibited significant anti-tubercular activity, suggesting their potential as therapeutic agents in treating tuberculosis. The in vitro cytotoxicity data using THP-1 cells indicated that the most active compound is safe, as its minimum inhibitory concentration (MIC) value is much lower than the cytotoxic value, highlighting the compound's selectivity towards bacterial cells over human cells (Maurya et al., 2013).

Corrosion Inhibitors

Quinoxaline derivatives have been applied as corrosion inhibitors for mild steel in acidic media. Studies involving computational and electrochemical analysis demonstrated these compounds' efficacy in significantly reducing corrosion rates. Their action as mixed-type inhibitors and the formation of protective films on metal surfaces have been documented, indicating their importance in industrial applications where corrosion resistance is crucial (Saraswat & Yadav, 2020). Similar studies have shown that quinoxaline-based propanones exhibit mixed-type inhibitive action, reducing the rate of anodic and cathodic corrosion reactions, which further emphasizes their potential in corrosion protection (Olasunkanmi & Ebenso, 2019).

Antimicrobial Agents

Synthesized 3-substituted 6-methoxy-1H-pyrazolo[3,4-b]quinoline derivatives have been screened for their in vitro antimicrobial activity against various bacterial and fungal strains. The majority of the tested compounds showed moderate activities against a wide range of selected organisms, with specific derivatives showing the highest antimicrobial activity against gram-positive strains and E. coli. This suggests the potential of these compounds in developing new antimicrobial agents (El-Gamal et al., 2016).

Anticancer Activity

Quinoxaline derivatives have been investigated for their anticancer activity. For instance, isoxazolquinoxalin (IZQ) was synthesized and confirmed through various analytical techniques, including single-crystal X-ray diffraction. Docking studies predicted the anti-cancer activity of the title molecule against homo sapiens protein, exhibiting prominent interactions at the active site region, suggesting its potential as an anticancer drug (Abad et al., 2021).

properties

IUPAC Name |

(4-methoxyphenyl)-(3-quinoxalin-6-yl-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18N4O2S/c1-29-17-7-4-15(5-8-17)23(28)27-21(14-20(26-27)22-3-2-12-30-22)16-6-9-18-19(13-16)25-11-10-24-18/h2-13,21H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WORYWOJRTMHZMZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2C(CC(=N2)C3=CC=CS3)C4=CC5=NC=CN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-methoxyphenyl)(5-(quinoxalin-6-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)methanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

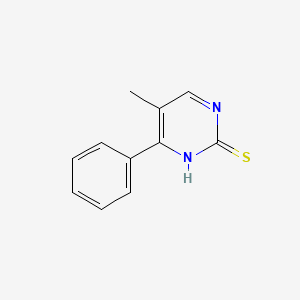

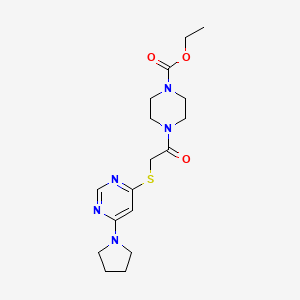

![1-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-3-(2-methylpropyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2488664.png)

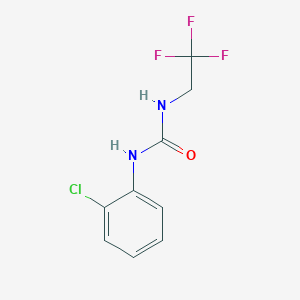

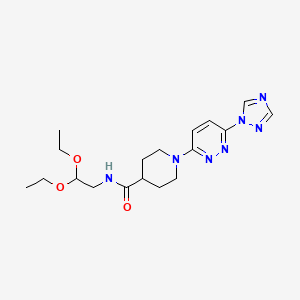

![N-(3-chloro-4-fluorobenzyl)-3-[(4-ethoxyphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2488672.png)

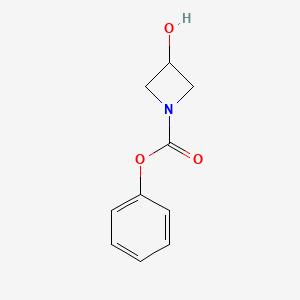

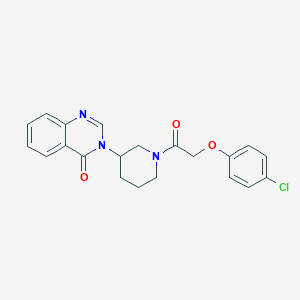

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-phenethylacetamide](/img/structure/B2488674.png)

![4-[(2-chlorophenyl)methyl]-1-[3-(4-cyclohexylpiperazin-1-yl)-3-oxopropyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2488675.png)

![Pyridin-2-yl-[3-(triazol-2-yl)azetidin-1-yl]methanone](/img/structure/B2488682.png)